molecular formula C10H10N2O B2759489 4-(4-methoxyphenyl)-1H-pyrazole CAS No. 111016-45-6

4-(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B2759489
CAS No.: 111016-45-6
M. Wt: 174.203
InChI Key: ULHLFXBETPFBLH-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methoxyphenyl group at the 4-position of the pyrazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)-1H-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions. One common method is the cyclocondensation reaction, where 4-methoxyphenylhydrazine reacts with ethyl acetoacetate in the presence of acetic acid to form the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

    Oxidation: Formation of this compound-3,5-dione.

    Reduction: Formation of 4-(4-methoxyphenyl)-1,2-dihydropyrazole.

    Substitution: Formation of halogenated derivatives like 4-(4-bromomethoxyphenyl)-1H-pyrazole.

Scientific Research Applications

4-(4-Methoxyphenyl)-1H-pyrazole has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)-1H-indole
  • 4-(4-Methoxyphenyl)-1H-imidazole

Comparison: While all these compounds share the 4-methoxyphenyl group, their core structures differ, leading to variations in their chemical reactivity and biological activity. For example, 4-(4-methoxyphenyl)-1H-pyrazole is more effective as a lipoxygenase inhibitor compared to its indole and imidazole counterparts . This uniqueness is attributed to the specific interactions between the pyrazole ring and the enzyme’s active site.

Properties

IUPAC Name

4-(4-methoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-4-2-8(3-5-10)9-6-11-12-7-9/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHLFXBETPFBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111016-45-6
Record name 4-(4-methoxyphenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The (4-methoxyphenyl)malonaldehyde (1.5 g, 8.42 mmol) was dissolved in ethanol (10 mL), followed by addition of hydrazine (540 mg g, 16.8 mmol). The pale yellow solution was heated in a microwave sealed tube at 110° C. overnight. Large amount of white crystalline solid formed. The reaction mixture was cooled to 0° C. The white solid was collected by filtration and was washed with 5 mL of ice-cold ethanol to give the desired product, which was further dried under high vacuum pump.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step Two

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